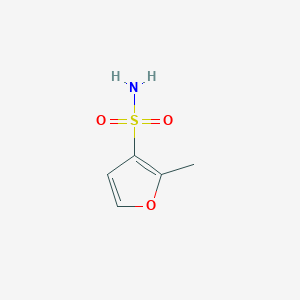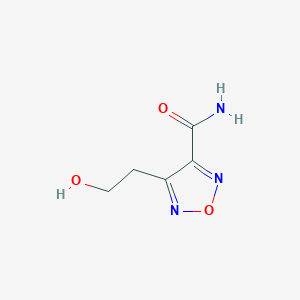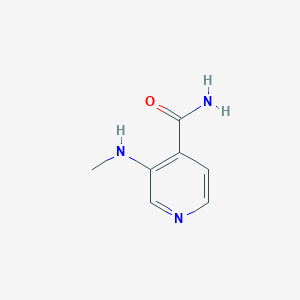![molecular formula C8H4F3N3O B15247640 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone CAS No. 691372-19-7](/img/structure/B15247640.png)
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with trifluoroacetyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved can vary depending on the specific biological activity being studied, but often include key signaling pathways related to cell growth and proliferation .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanone: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrazin-3-ylethanone: This compound features a pyrazine ring and may exhibit different biological activities.
The uniqueness of this compound lies in its specific trifluoromethyl group and imidazo[1,2-a]pyrimidine core, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
691372-19-7 |
|---|---|
Molecular Formula |
C8H4F3N3O |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6(15)5-4-13-7-12-2-1-3-14(5)7/h1-4H |
InChI Key |
CVNCKXSXISXEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)

![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)




![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)

![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)
